molecular formula C7H14ClNO B15303162 3-Cyclopropyl-3-methoxyazetidine hydrochloride

3-Cyclopropyl-3-methoxyazetidine hydrochloride

Cat. No.: B15303162
M. Wt: 163.64 g/mol
InChI Key: NTNCBVJTPUTKRU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methoxyazetidine hydrochloride is an organic compound with the molecular formula C7H14ClNO. It is known for its stability and good solubility in solvents . This compound is of interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-Cyclopropyl-3-methoxyazetidine hydrochloride typically involves the reaction of cyclopropylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Cyclopropyl-3-methoxyazetidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted azetidines.

Scientific Research Applications

3-Cyclopropyl-3-methoxyazetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methoxyazetidine hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to potential therapeutic effects in the treatment of cognitive disorders. The exact pathways and molecular interactions are still under investigation, but its central nervous system activity is of particular interest .

Comparison with Similar Compounds

3-Cyclopropyl-3-methoxyazetidine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-cyclopropyl-3-methoxyazetidine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-9-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H

InChI Key

NTNCBVJTPUTKRU-UHFFFAOYSA-N

Canonical SMILES

COC1(CNC1)C2CC2.Cl

Origin of Product

United States

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